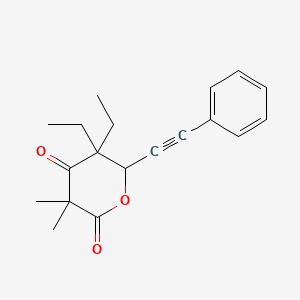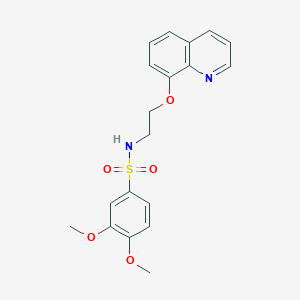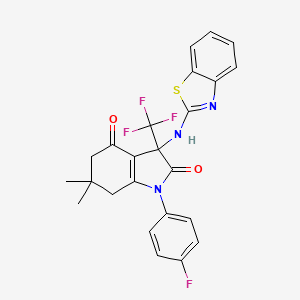![molecular formula C10H13N5O2 B11505601 {[4-Methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]oxy}acetonitrile](/img/structure/B11505601.png)
{[4-Methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]oxy}acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-METHOXY-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]OXY}ACETONITRILE is a complex organic compound that features a triazine ring substituted with a methoxy group, a pyrrolidinyl group, and an acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-METHOXY-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]OXY}ACETONITRILE typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Substitution Reactions: The methoxy and pyrrolidinyl groups are introduced through nucleophilic substitution reactions. These reactions often require specific catalysts and solvents to proceed efficiently.
Introduction of the Acetonitrile Group: The acetonitrile moiety is typically introduced through a nucleophilic substitution reaction, where a suitable leaving group on the triazine ring is replaced by the acetonitrile group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-{[4-METHOXY-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]OXY}ACETONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the triazine ring or other substituents.
Substitution: The compound can undergo further nucleophilic or electrophilic substitution reactions to introduce new groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a wide range of functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have bioactive properties that make it useful in the development of new pharmaceuticals.
Medicine: Its potential medicinal properties could be explored for the treatment of various diseases.
Industry: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[4-METHOXY-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]OXY}ACETONITRILE would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-6-(pyrrolidin-1-yl)nicotinic acid: This compound shares the pyrrolidinyl and methoxy groups but has a different core structure.
4-(Pyrrolidin-1-yl)benzonitrile: Similar in having a pyrrolidinyl group and a nitrile group but differs in the rest of the structure.
Uniqueness
2-{[4-METHOXY-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]OXY}ACETONITRILE is unique due to its specific combination of functional groups and the triazine core. This unique structure may confer specific properties that are not present in similar compounds, making it valuable for certain applications.
Properties
Molecular Formula |
C10H13N5O2 |
|---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
2-[(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)oxy]acetonitrile |
InChI |
InChI=1S/C10H13N5O2/c1-16-9-12-8(15-5-2-3-6-15)13-10(14-9)17-7-4-11/h2-3,5-7H2,1H3 |
InChI Key |
NENQWQVJJPYYHF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCCC2)OCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[(Benzylsulfonyl)amino]-3-(4-propoxyphenyl)propanoic acid](/img/structure/B11505541.png)
![N-methyl-5-phenyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11505548.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(3,4-diethoxyphenyl)acetamide](/img/structure/B11505551.png)

![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B11505563.png)
![2-{[(4Z)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino]oxy}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B11505565.png)
![3-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-3-(4-methoxyphenyl)propanoic acid](/img/structure/B11505571.png)
![2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide](/img/structure/B11505573.png)
![3-chloro-2-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline](/img/structure/B11505582.png)

